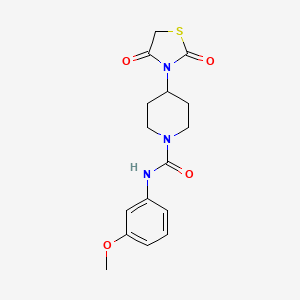
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is a derivative of thiazolidinediones, which have garnered attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₆H₁₉N₃O₄S
- Molecular Weight : 349.4 g/mol
- CAS Number : 1798543-09-5
Thiazolidinedione derivatives, including the compound , exert their biological effects through several mechanisms:
- Apoptosis Induction : They disrupt the cell cycle and promote apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.
- Inhibition of Pro-inflammatory Cytokines : These compounds can suppress the production of pro-inflammatory cytokines, which is beneficial in inflammatory diseases.
- PPAR-γ Activation : Many thiazolidinediones act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing glucose metabolism and exhibiting anti-diabetic properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives:
- Cell Line Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5 | MCF-7 | 1.27 |
| 7 | MDA-MB-231 | 1.50 |
| 9 | MDA-MB-231 | 1.31 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Various derivatives exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacteria | Activity |
|---|---|---|
| 4a | S. aureus | MIC = 0.5 µg/mL |
| 4s | P. aeruginosa | Moderate |
Case Study 1: Anticancer Effects
A study investigated the effect of thiazolidinedione derivatives on human melanoma cells. The results indicated that certain derivatives could significantly reduce cell viability and induce apoptosis through the activation of caspases and inhibition of Bcl-2 proteins .
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of thiazolidinedione derivatives in animal models of inflammation. The results showed a marked decrease in inflammatory markers and pain response, suggesting potential therapeutic applications in inflammatory diseases .
属性
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-13-4-2-3-11(9-13)17-15(21)18-7-5-12(6-8-18)19-14(20)10-24-16(19)22/h2-4,9,12H,5-8,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTQNPTVAFOCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














